molecular formula C9H8ClN3O B1678141 2-chloro-N-(6-cyanopyridin-3-yl)propanamide

2-chloro-N-(6-cyanopyridin-3-yl)propanamide

Cat. No.: B1678141
M. Wt: 209.63 g/mol
InChI Key: VFOLQYOVUCHHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-2281 is a mTOR inhibitor and is efficacious in a murine model of human colitis. In the dextran sulfate sodium (DSS) model of colitis, macroscopic colon observations demonstrated that P2281 significantly inhibited DSS-induced weight loss, improved rectal bleeding index, decreased disease activity index, and reversed DSS-induced shortening of the colon.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-N-(6-cyanopyridin-3-yl)propanamide

InChI

InChI=1S/C9H8ClN3O/c1-6(10)9(14)13-8-3-2-7(4-11)12-5-8/h2-3,5-6H,1H3,(H,13,14)

InChI Key

VFOLQYOVUCHHET-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CN=C(C=C1)C#N)Cl

Canonical SMILES

CC(C(=O)NC1=CN=C(C=C1)C#N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-chloro-N-(6-cyanopyridin-3-yl)propanamide
P 2281
P-2281
P2281 cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (0.635 g, 6.3 mmol) was added to a suspension of 5-amino-2-cyano-pyridine (0.500 g, 4.2 mmol) in dry dichloromethane (10 mL) under stirring at 0° C. To this, 2-chloropropionyl chloride (0.800 g, 6.3 mmol) was added dropwise and the reaction mixture was stirred at 0° C. for 1 hour and then at room temperature for 3 hours. Reaction mixture was diluted with dichloromethane (50 mL) and was washed with saturated sodium bicarbonate solution (50 mL) and water (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product obtained was purified using column chromatography (silica gel, 30% ethyl acetate in petroleum ether as an eluent), and further crystallized from ethyl acetate and petroleum ether to obtain the title compound.
Quantity
0.635 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(6-cyanopyridin-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(6-cyanopyridin-3-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(6-cyanopyridin-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(6-cyanopyridin-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(6-cyanopyridin-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(6-cyanopyridin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.